molecular formula C22H24O7 B607716 (1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one CAS No. 1217503-60-0

(1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one

Cat. No. B607716
M. Wt: 400.43
InChI Key: SKZNJIJSGSQNJQ-CDJQDVQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GO-Y078 is an antiangiogenic curcumin analog which inhibits actin stress fiber formation, thereby resulting in mobility inhibition.

Scientific Research Applications

  • Precursor in Synthetic Chemistry : One study discusses a related compound, 3‐Triethylsilyloxy‐1,4‐pentadiene, which serves as a precursor for dienes or dienophiles in the intramolecular Diels–Alder reaction. This reaction is crucial in synthetic chemistry for constructing cyclic structures (Wilson, 2001).

  • Photoluminescent Materials : Another study focuses on a photoluminescent, segmented oligo-polyphenylenevinylene copolymer with hydrogen-bonding pendant chains. This material, related to the compound , shows potential for use in optoelectronic applications due to its unique photoluminescent properties (Sierra & Lahti, 2004).

  • Corrosion Inhibition : Research on spirocyclopropane derivatives, which include compounds structurally related to the target compound, reveals their effectiveness as corrosion inhibitors. These compounds show promise in protecting metals in acidic environments, highlighting their potential in material science and engineering (Chafiq et al., 2020).

  • Anti-inflammatory Drugs : A study on hydroxylated E,E-1-(3'-indolyl)-5-(substituted phenyl)-1,4-pentadien-3-one derivatives, structurally similar to the compound , shows that these derivatives have significant anti-inflammatory activity. This finding is critical in the search for new non-steroidal anti-inflammatory drugs (Guo et al., 2006).

  • Organic Photovoltaic Materials : Research on diaryl quinone methides, including derivatives structurally related to the target compound, explores their solvatochromic and acid–base properties. These properties are useful for organic photovoltaic materials, indicating potential applications in renewable energy technologies (Sarma et al., 2007).

properties

IUPAC Name

(1E,4E)-1-(4-hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O7/c1-25-17-10-14(11-18(26-2)21(17)24)6-8-16(23)9-7-15-12-19(27-3)22(29-5)20(13-15)28-4/h6-13,24H,1-5H3/b8-6+,9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZNJIJSGSQNJQ-CDJQDVQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1E,4E)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,4-pentadiene-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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